N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide
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Overview
Description
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide is a complex organic compound that features a triazine ring substituted with fluorophenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide typically involves multiple steps, including the formation of the triazine ring and subsequent substitution reactions. Common reagents used in these reactions include fluorophenylamines and dimethylphenylalanine derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the triazine ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazine ring are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds.
Scientific Research Applications
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound could be explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide include other triazine derivatives with different substituents, such as:
- N~2~-{4,6-bis[(2-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide
- N~2~-{4,6-bis[(2-bromophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide
Uniqueness
The uniqueness of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide lies in its specific combination of fluorophenyl and dimethylphenyl substituents, which can impart distinct chemical and biological properties compared to other triazine derivatives. These unique properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H25F2N7O |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(3,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C26H25F2N7O/c1-15-12-16(2)14-18(13-15)30-23(36)17(3)29-24-33-25(31-21-10-6-4-8-19(21)27)35-26(34-24)32-22-11-7-5-9-20(22)28/h4-14,17H,1-3H3,(H,30,36)(H3,29,31,32,33,34,35) |
InChI Key |
FLHNNMDIIZCUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F)C |
Origin of Product |
United States |
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